Antradion

Description

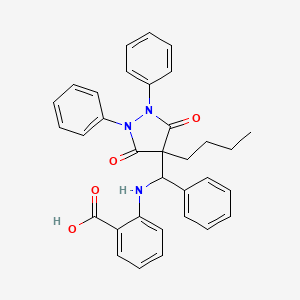

Structure

2D Structure

3D Structure

Properties

CAS No. |

19854-90-1 |

|---|---|

Molecular Formula |

C33H31N3O4 |

Molecular Weight |

533.6 g/mol |

IUPAC Name |

2-[[(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-phenylmethyl]amino]benzoic acid |

InChI |

InChI=1S/C33H31N3O4/c1-2-3-23-33(29(24-15-7-4-8-16-24)34-28-22-14-13-21-27(28)30(37)38)31(39)35(25-17-9-5-10-18-25)36(32(33)40)26-19-11-6-12-20-26/h4-22,29,34H,2-3,23H2,1H3,(H,37,38) |

InChI Key |

CDFNCJIBNJMRAU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)NC5=CC=CC=C5C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1,2-diphenyl-4H-butyl-(4-orthocarboxyanilinobenzyl)-3,5-pyrazolidinedione anthradion antradion |

Origin of Product |

United States |

Foundational & Exploratory

Anthraquinone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthraquinone, systematically named anthracene-9,10-dione, is a polycyclic aromatic organic compound with the chemical formula C₁₄H₈O₂. It forms the core structure for a vast array of natural and synthetic compounds with significant biological and industrial relevance.[1][2] This guide provides an in-depth analysis of the chemical structure, synthesis, mechanisms of action, and its role in cellular signaling pathways, tailored for professionals in research and drug development.

Chemical Structure and Properties

Anthraquinone possesses a tricyclic aromatic system with two ketone groups on the central ring.[1] This rigid, planar structure is sparingly soluble in water but soluble in hot organic solvents.[2]

Table 1: Chemical Identifiers and Properties of Anthraquinone

| Property | Value | Source |

| IUPAC Name | anthracene-9,10-dione | PubChem[3] |

| Synonyms | 9,10-Anthraquinone, Anthradione, 9,10-Dioxoanthracene | PubChem |

| CAS Number | 84-65-1 | PubChem |

| Molecular Formula | C₁₄H₈O₂ | PubChem |

| Molecular Weight | 208.21 g/mol | PubChem |

| Appearance | Yellow, highly crystalline solid | Wikipedia |

| Melting Point | 286 °C | NCBI |

| Boiling Point | 380 °C | NCBI |

| SMILES | C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2=O | PubChem |

Synthesis of Anthraquinone

Several industrial methods are employed for the synthesis of anthraquinone. The primary routes include:

-

Oxidation of Anthracene: This classic method involves the oxidation of anthracene, often using chromium(VI) as the oxidizing agent.

-

Friedel-Crafts Reaction: A common and versatile method, this involves the reaction of benzene with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds through an o-benzoylbenzoic acid intermediate, which is then cyclized.

-

Diels-Alder Reaction: This method utilizes the reaction of naphthoquinone with butadiene, followed by oxidative dehydrogenation.

A detailed laboratory-scale synthesis of an anthraquinone derivative is presented in the experimental protocols section.

Mechanism of Action and Biological Activities

Anthraquinones exhibit a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and laxative effects. The proposed mechanisms of action are diverse and depend on the specific derivative and cellular context.

A general mechanism involves the ability of the quinone moiety to react with sulfhydryl (-SH) groups of enzymes, potentially leading to their inhibition. In the context of cancer, anthraquinone derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.

Role in Signaling Pathways

Recent research has elucidated the significant role of anthraquinone derivatives in modulating key cellular signaling pathways implicated in cancer and other diseases.

c-Met Kinase Signaling Pathway

Certain anthraquinone derivatives have been identified as potent inhibitors of the c-Met kinase signaling pathway. The aberrant activation of this pathway is involved in a broad spectrum of human cancers. These compounds can block the extracellular hepatocyte growth factor (HGF)-dependent pathway by binding to HGF, thereby preventing the phosphorylation and activation of the c-Met receptor.

Caption: Inhibition of the HGF/c-Met signaling pathway by an anthraquinone derivative.

ROS/JNK Signaling Pathway

Novel amide anthraquinone-amino acid derivatives have been shown to induce apoptosis in colon cancer cells through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway. Increased ROS levels trigger the activation of JNK, a key mediator of apoptosis.

Caption: Anthraquinone-induced apoptosis via the ROS/JNK pathway.

Wnt, Myc, and Notch Signaling Pathways

Studies on compounds isolated from Rubia cordifolia have shown that while some anthraquinones exhibit inhibitory activity against the Wnt signaling pathway, cyclic hexapeptides from the same source were found to be more potent inhibitors of the Wnt, Myc, and Notch pathways. This suggests that the anticancer activity of some traditional medicines containing anthraquinones may be due to a synergistic effect with other compounds.

Quantitative Data on Biological Activity

The biological activity of anthraquinone derivatives varies significantly with their chemical structure. The following tables summarize some of the reported quantitative data.

Table 2: Anticancer Activity of Anthraquinone Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Source |

| Anthraquinone analogue 17 | HL-60 | 0.311 | PMC |

| Anthraquinone analogue 17 | HL-60/VINC (Vincristine resistant) | 1.012 | PMC |

| Anthraquinone analogue 17 | HL-60/DX (Doxorubicin resistant) | 0.667 | PMC |

| Anthraquinone 37 | DU-145 (Prostate cancer) | 10.2 | PMC |

| Anthraquinone 37 | HT-29 (Colon cancer) | 8.5 | PMC |

| 1-nitro-2-acyl anthraquinone-leucine (8a) | HCT116 (Colon cancer) | 17.80 µg/mL | MDPI |

| Damnacanthal | K562 (Leukemia) | 2.0 µg/mL | NIH |

| Damnacanthal | MCF-7 (Breast cancer) | 3.5 µg/mL | NIH |

Table 3: Antibacterial Activity of Anthraquinone Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Source |

| Emodin | MRSA252 | 4 | RSC Publishing |

| 2-hydroxyanthraquinone (7) | Vibrio carchariae | 0.01 | Frontiers |

| 2-hydroxyanthraquinone (7) | Pseudoalteromonas elyakovii | 0.001 | Frontiers |

Experimental Protocols

Synthesis of 1,3-dihydroxy-9,10-anthraquinone-2-carboxylic acid (DHAQC)

This protocol is adapted from a published study on the synthesis and cytotoxic effects of an anthraquinone derivative.

Materials:

-

Phthalic anhydride

-

1,3-dihydroxybenzoic acid

-

Boric acid

-

Concentrated sulfuric acid

Procedure:

-

A mixture of phthalic anhydride, 1,3-dihydroxybenzoic acid, and boric acid is heated in concentrated sulfuric acid.

-

The reaction mixture is stirred at an elevated temperature for a specified period.

-

After cooling, the mixture is poured into ice water.

-

The resulting precipitate is filtered, washed with water, and dried to yield the crude product.

-

Purification can be achieved by recrystallization from a suitable solvent.

Extraction and Quantification of Anthraquinones from Plant Material

This protocol outlines a general procedure for the extraction and analysis of anthraquinones from natural sources using High-Performance Liquid Chromatography (HPLC).

Extraction:

-

The dried and powdered plant material is subjected to extraction with a suitable solvent (e.g., ethanol).

-

Various extraction methods can be employed, including maceration, sonication, or heat reflux. Heat reflux for 45 minutes has been shown to be an efficient method.

-

The extract is filtered and concentrated under reduced pressure.

HPLC Analysis:

-

Mobile Phase: A gradient of methanol and 0.1% phosphoric acid in water is a commonly used mobile phase.

-

Column: A C18 reversed-phase column is typically used.

-

Detection: A photodiode array (PDA) detector is used, with detection wavelengths set at 254 nm and 280 nm for quantitative and fingerprinting analysis, respectively.

-

Quantification: The concentration of individual anthraquinones is determined by comparing the peak areas with those of authentic standards.

Caption: General workflow for the extraction and HPLC analysis of anthraquinones.

Conclusion

Anthraquinone and its derivatives represent a class of compounds with immense potential in drug discovery and development. Their diverse biological activities, coupled with their ability to modulate key cellular signaling pathways, make them attractive candidates for further investigation. This guide has provided a comprehensive overview of the chemical structure, synthesis, mechanisms of action, and analytical methodologies for anthraquinones, intended to serve as a valuable resource for the scientific community. Further research into the structure-activity relationships and the precise molecular targets of these compounds will undoubtedly pave the way for the development of novel therapeutic agents.

References

Antradion's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antradion, a compound of significant interest in oncology research, has demonstrated notable anti-cancer properties through a multi-faceted mechanism of action. This technical guide provides an in-depth analysis of this compound's effects on cancer cells, focusing on its role in inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways. The information presented herein is a synthesis of current research findings, intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's therapeutic potential. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the molecular pathways involved.

Introduction

The quest for novel and effective cancer therapeutics is a cornerstone of modern biomedical research. Natural compounds, in particular, have historically been a rich source of anti-cancer agents. This compound has emerged as a promising candidate, exhibiting cytotoxic effects against a range of cancer cell lines. Understanding its precise mechanism of action is paramount for its potential translation into clinical applications. This guide delineates the molecular intricacies of how this compound exerts its anti-neoplastic effects, providing a foundational resource for further investigation and drug development efforts.

Data Presentation: Quantitative Effects of this compound

The efficacy of this compound is underscored by its potent cytotoxic and anti-proliferative effects on various cancer cell lines. The following tables summarize the key quantitative data reported in the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HTB-26 | Breast Cancer (highly aggressive) | 10 - 50 | [1] |

| PC-3 | Pancreatic Cancer | 10 - 50 | [1] |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [1] |

| HCT116 | Colorectal Cancer | 22.4 (for a similar compound) | [1] |

Note: The search results provided a range for some IC50 values and a value for a structurally similar compound. Further research is needed to establish a more comprehensive list of specific IC50 values for this compound across a wider array of cancer cell lines.

Table 2: Modulation of Key Apoptotic and Cell Cycle Proteins by this compound

| Protein | Function | Effect of this compound | Quantitative Change | Citation |

| Bax | Pro-apoptotic | Upregulation | Significant increase | [2] |

| Bcl-2 | Anti-apoptotic | Downregulation | Significant decrease | |

| Bax/Bcl-2 Ratio | Apoptotic potential | Increased | Significantly increased by 121% (25 µM) and 249% (50 µM) for a similar compound | |

| Cyclin D1 | G1 phase progression | Downregulation | Lower transcription and protein levels | |

| Cyclin E | G1/S phase transition | Downregulation | Not explicitly quantified in search results |

Core Mechanism of Action

This compound's anti-cancer activity is primarily attributed to its ability to induce programmed cell death (apoptosis) and halt the cell division cycle. These effects are orchestrated through the modulation of complex intracellular signaling pathways.

Induction of Apoptosis

This compound triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event in the intrinsic pathway is the alteration of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This compound has been shown to increase the expression of Bax while decreasing the expression of Bcl-2, leading to an overall increase in the Bax/Bcl-2 ratio. This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately executing apoptosis.

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1/S checkpoint. This is achieved by downregulating the expression of key cell cycle regulatory proteins, including Cyclin D1 and Cyclin E. These cyclins are essential for the progression of the cell from the G1 (growth) phase to the S (DNA synthesis) phase. By inhibiting their expression, this compound prevents cancer cells from replicating their DNA and dividing.

Signaling Pathways Modulated by this compound

The induction of apoptosis and cell cycle arrest by this compound is a consequence of its ability to interfere with critical signaling pathways that are often dysregulated in cancer.

References

In-depth Technical Guide on the Synthesis and Physicochemical Properties of Anthradiones

A Note on Terminology: The term "Antradion" does not correspond to a recognized chemical compound in standard chemical literature and databases. It is likely a typographical error for "Anthradione." This guide will, therefore, focus on the class of compounds known as anthradiones , which are derivatives of anthracene.

This technical whitepaper provides a comprehensive overview of the synthesis and physicochemical properties of anthradiones, a class of compounds with significant applications in various fields, including medicine and materials science. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Introduction to Anthradiones

Anthradiones are a class of organic compounds characterized by a core structure derived from anthracene. They are polycyclic aromatic hydrocarbons and are of considerable interest due to their diverse biological activities and utility as synthetic intermediates. The specific properties and applications of an anthradione are determined by the nature and position of its functional groups.

Synthesis of Anthradiones

The synthesis of anthradiones can be achieved through several methods, often starting from simpler aromatic precursors. A common and illustrative synthetic route is the Friedel-Crafts acylation reaction.

Experimental Protocol: Friedel-Crafts Acylation for Anthradione Synthesis

This protocol outlines a general procedure for the synthesis of an anthraquinone, a common type of anthradione, which can be subsequently modified to produce various derivatives.

Materials:

-

Benzene

-

Phthalic anhydride

-

Anhydrous aluminum chloride (AlCl₃) - catalyst

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl) solution

-

Organic solvent (e.g., ethanol) for recrystallization

Procedure:

-

Acylation: A mixture of benzene and phthalic anhydride is treated with anhydrous aluminum chloride. The AlCl₃ acts as a Lewis acid catalyst, facilitating the electrophilic aromatic substitution reaction. This step forms 2-benzoylbenzoic acid.

-

Cyclization: The resulting 2-benzoylbenzoic acid is then heated with concentrated sulfuric acid. The strong acid protonates the carboxylic acid group, which then undergoes an intramolecular electrophilic attack on the adjacent benzene ring, leading to cyclization and the formation of the anthraquinone skeleton.

-

Work-up and Purification: The reaction mixture is poured onto ice to quench the reaction and precipitate the crude product. The precipitate is then filtered, washed with water, a dilute NaOH solution to remove unreacted acid, and finally with water again until the washings are neutral. The crude anthraquinone is then purified by recrystallization from a suitable organic solvent like ethanol.

For more complex or substituted anthradiones, multi-step synthetic strategies are often required, which may involve protection-deprotection steps and various functional group interconversions.[1][2]

Physicochemical Properties of Anthradiones

The physicochemical properties of anthradiones are crucial for their application, particularly in drug development, as they influence factors like solubility, bioavailability, and interaction with biological targets. These properties can be fine-tuned by modifying the substituents on the anthradione core.

Table 1: Key Physicochemical Properties of a Representative Anthradione (Anthraquinone)

| Property | Value |

| Molecular Formula | C₁₄H₈O₂ |

| Molar Mass | 208.22 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 286 °C (547 °F; 559 K) |

| Boiling Point | 377 °C (711 °F; 650 K) |

| Solubility in Water | Insoluble |

| Solubility in Organic Solvents | Soluble in hot benzene, toluene, and nitrobenzene |

Note: These values are for the parent anthraquinone. Derivatives will have different properties.

The electronic properties of anthradiones are characterized by their extended π-conjugated system, which is responsible for their color and their ability to participate in redox reactions. The presence of electron-donating or electron-withdrawing groups can significantly alter the electronic structure and, consequently, the chemical reactivity and biological activity of the molecule.

Visualization of Synthetic and Logical Pathways

Diagram 1: Generalized Synthetic Workflow for Anthradiones

Caption: A simplified workflow illustrating the key stages in the synthesis of anthradione derivatives from basic aromatic precursors.

Diagram 2: Logical Relationship of Physicochemical Properties to Drug Development

References

A Technical Guide to the Biological Activity and Molecular Targets of Emodin

Disclaimer: Initial searches for the compound "Antradin" did not yield information on a known molecule with this name. It is plausible that "Antradin" may be a typographical error. This guide will therefore focus on Emodin , a well-researched anthraquinone derivative that aligns with the likely area of interest. Emodin is a natural product found in the roots and rhizomes of several plants and has garnered significant scientific attention for its diverse pharmacological effects.

This document provides a comprehensive overview of the biological activities and molecular targets of Emodin, with a focus on its anticancer and anti-inflammatory properties. It is intended for researchers, scientists, and professionals in the field of drug development.

Biological Activities of Emodin

Emodin exhibits a wide range of biological activities, primarily attributed to its ability to modulate various cellular signaling pathways. Its most extensively studied properties are its anticancer and anti-inflammatory effects.

Anticancer Activity

Emodin has demonstrated potent anticancer activity against a broad spectrum of human cancers, including those of the breast, lung, liver, colon, and cervix.[1][2] Its mechanisms of action are multifaceted and involve the induction of apoptosis, inhibition of cell proliferation and metastasis, and cell cycle arrest.[3][4][5]

Key Anticancer Mechanisms:

-

Induction of Apoptosis: Emodin triggers programmed cell death in cancer cells through both mitochondrial-dependent and independent pathways. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2. Furthermore, it activates caspases, which are key executioners of apoptosis.

-

Inhibition of Proliferation: Emodin curtails the uncontrolled growth of cancer cells by interfering with critical signaling pathways that drive proliferation, such as the HER-2, PI3K/Akt, and MAPK pathways.

-

Cell Cycle Arrest: Emodin can halt the progression of the cell cycle, often at the G2/M or G1/G0 phases, thereby preventing cancer cells from dividing and multiplying.

-

Anti-Metastatic and Anti-Angiogenic Effects: Emodin has been shown to suppress the invasion and metastasis of tumor cells. It can inhibit the expression of matrix metalloproteinases (MMPs) and other molecules involved in tumor spread.

Anti-inflammatory Activity

Emodin possesses significant anti-inflammatory properties, which it exerts by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

Key Anti-inflammatory Mechanisms:

-

Inhibition of NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation. Emodin can suppress the activation of the NF-κB pathway, leading to a decrease in the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

-

NLRP3 Inflammasome Inhibition: Emodin has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system that, when dysregulated, can contribute to chronic inflammation. This inhibition is mediated through the ROS/TXNIP/NLRP3 signaling pathway.

-

Modulation of MAPK Pathways: Emodin can inhibit the phosphorylation of key proteins in the MAPK signaling cascade, such as ERK1/2 and p38, which are involved in the inflammatory response.

Molecular Targets of Emodin

The diverse biological activities of emodin stem from its ability to interact with a multitude of molecular targets.

Key Molecular Targets:

-

Protein Kinases: Emodin is known to inhibit the activity of several protein kinases that are crucial for cancer cell survival and proliferation. These include HER-2/neu, a receptor tyrosine kinase often overexpressed in breast cancer, and components of the PI3K/Akt and MAPK signaling pathways.

-

Transcription Factors: Emodin modulates the activity of key transcription factors involved in cancer and inflammation, most notably NF-κB.

-

Apoptosis-Regulating Proteins: Emodin directly and indirectly influences the expression and function of proteins in the Bcl-2 family (e.g., Bcl-2, Bax) and caspases to promote apoptosis.

-

Cell Adhesion Molecules: Emodin has been found to downregulate the expression of CD155, a cell adhesion molecule that plays a role in tumor growth and proliferation.

-

Other Enzymes and Receptors: Emodin has been reported to interact with a variety of other targets, including estrogen receptors (ER) and androgen receptors (AR), which can be relevant in hormone-dependent cancers. It also affects the expression of enzymes like matrix metalloproteinases (MMPs) involved in metastasis.

Quantitative Data on Emodin's Anticancer Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of emodin against various human cancer cell lines, as reported in the literature.

Table 1: IC50 Values of Emodin in Breast Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

| MCF-7 | 7.22 (as µg/mL) | |

| MCF-7 | 90.2 | |

| SKBR3 | 25 |

Table 2: IC50 Values of Emodin in Lung Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

| A549 | 1-30 (range) | |

| H1299 | 1-30 (range) |

Table 3: IC50 Values of Emodin in Liver Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

| HepG2 | 32.1 | |

| HepG2 | 1.5 - 8.56 (for a derivative) |

Table 4: IC50 Values of Emodin in Other Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 40 - 80 (range) | |

| OVCAR-3 | Ovarian Cancer | 1.5 - 8.56 (for a derivative) | |

| K562 | Leukemia | 1.5 - 8.56 (for a derivative) | |

| SGC-7901 | Gastric Cancer | Not specified | |

| CACO-2 | Colon Cancer | 30 |

Experimental Protocols

This section outlines the methodologies for key experiments commonly used to assess the biological activity of Emodin.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HepG2, CACO-2) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Emodin (e.g., 0-200 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control group. The IC50 value is determined as the concentration of Emodin that causes a 50% reduction in cell viability.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of Emodin for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-PE and 7-AAD (or Propidium Iodide) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample.

Protocol:

-

Protein Extraction: Lyse Emodin-treated and control cells in RIPA buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-caspase-3, anti-p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by Emodin and a typical experimental workflow for its analysis.

Caption: Emodin-induced mitochondrial apoptosis pathway.

Caption: Emodin's inhibition of the NF-κB signaling pathway.

Caption: Emodin's inhibitory effect on the PI3K/Akt signaling pathway.

Caption: A typical experimental workflow for analyzing Emodin's bioactivity.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. explorationpub.com [explorationpub.com]

- 3. Anticancer activity of emodin is associated with downregulation of CD155 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jbuon.com [jbuon.com]

- 5. Is Emodin with Anticancer Effects Completely Innocent? Two Sides of the Coin - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Antrodin C on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxic effects of Antrodin C, a maleimide derivative isolated from the mycelium of Antrodia cinnamomea. This document summarizes key findings on its mechanism of action, presents available quantitative data, details common experimental protocols, and visualizes the signaling pathways involved in its anticancer activity.

Quantitative Data Summary

The cytotoxic activity of Antrodin C and structurally related compounds has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. While specific IC50 values for a compound named "Antradion" are not available in the reviewed literature, data for related compounds like anthraquinones, anthrones, and ranunculin provide context for the cytotoxic potential of similar chemical scaffolds.

| Compound Class/Name | Cell Line(s) | Assay | IC50 / % Inhibition | Reference(s) |

| Anthraquinones/Anthrones | V79 | Cloning Efficiency | 0.21 - 21.6 µg/ml | [1] |

| V79 | MTT Assay | 0.86 - 14.6 µg/ml | [1] | |

| K562 (human leukemia) | MTT Assay | Most sensitive among 4 lines tested | [1] | |

| Ranunculin | KB | Colony Test | 0.21 µmol/L | [2] |

| Bel7402 | Colony Test | 0.35 µmol/L | [2] | |

| Antrodin C | HCT-116 (colorectal cancer) | Not specified | Potently inhibited viability | |

| Human lung adenocarcinoma | Not specified | Potently inhibited viability |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the in vitro cytotoxicity of compounds like Antrodin C.

Cell Culture and Treatment

-

Cell Lines: Human colorectal carcinoma (HCT-116), human lung adenocarcinoma, and other relevant cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Antrodin C). A vehicle control (e.g., DMSO) is run in parallel.

Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Treatment: Expose cells to a range of concentrations of the test compound for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.

This assay assesses the ability of single cells to undergo unlimited division and form colonies.

-

Cell Seeding: Seed a low density of cells (e.g., 500 cells) in a 6-well plate.

-

Treatment: After 24 hours, treat the cells with the test compound for a defined period.

-

Incubation: Replace the drug-containing medium with fresh medium and incubate for 10-14 days to allow for colony formation.

-

Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.

-

Colony Counting: Count the number of colonies (typically defined as containing >50 cells).

-

Data Analysis: Calculate the plating efficiency and surviving fraction to determine the long-term cytotoxic effect.

Apoptosis Detection

This technique is used to detect and quantify proteins involved in apoptosis.

-

Protein Extraction: Lyse treated and control cells to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved caspase-9, Bax, Bcl-2, TNFα).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathways and Visualizations

Antrodin C has been shown to induce apoptosis in cancer cells through the modulation of specific signaling pathways.

ROS/MAPK and Apoptosis Signaling Pathway in Colorectal Cancer

In colorectal cancer cells (HCT-116), Antrodin C treatment leads to an increase in reactive oxygen species (ROS). This triggers the activation of the MAPK signaling pathway, including ERK and p38, and modulates the AKT pathway. This cascade of events upregulates the expression of the death receptor ligand TNFα, which in turn initiates the extrinsic apoptosis pathway. This involves the upregulation of the pro-apoptotic protein Bax and the activation of initiator caspase-9 and executioner caspase-3, while downregulating the anti-apoptotic protein Bcl-2.

References

Antradion: A Technical Overview of a Phenylbutazone Analogue

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of Antradion, a compound identified as an analogue of the nonsteroidal anti-inflammatory drug (NSAID) Phenylbutazone. Due to the limited publicly available data on this compound, this guide synthesizes the known information and extrapolates its likely pharmacological profile based on its relationship to Phenylbutazone. The presumed mechanism of action, centered on the inhibition of cyclooxygenase (COX) enzymes, is detailed. This paper serves as a foundational resource for researchers interested in the potential therapeutic applications and further investigation of this compound.

Discovery and Origin

Information regarding the specific discovery and origin of this compound is scarce in publicly accessible scientific literature. It is identified as an analogue of Phenylbutazone, a synthetic pyrazolone derivative first marketed in 1949. The development of this compound likely stemmed from research programs aimed at modifying the structure of Phenylbutazone to explore structure-activity relationships, potentially to enhance efficacy, alter pharmacokinetic properties, or reduce the known adverse effects associated with the parent compound.

Physicochemical and Pharmacological Profile

Detailed experimental data on this compound is not widely available. The following table summarizes the known and inferred properties of the compound.

| Property | Description | Source/Inference |

| Chemical Class | Pyrazolidine derivative | Analogue of Phenylbutazone |

| Known Analogue | Phenylbutazone | MedChemExpress, NIH MeSH |

| CAS Number | Not readily available | - |

| Molecular Formula | Not readily available | - |

| Presumed Mechanism of Action | Inhibition of Cyclooxygenase (COX) enzymes | Inferred from Phenylbutazone's mechanism of action[1][2][3][4] |

| Expected Therapeutic Effects | Anti-inflammatory, Analgesic, Antipyretic | Inferred from Phenylbutazone's therapeutic effects[1] |

| Potential Clinical Applications | Inflammatory conditions, Musculoskeletal disorders | Inferred from Phenylbutazone's clinical use |

| Adverse Effect Profile | Potential for gastrointestinal and renal toxicity | Inferred from Phenylbutazone's adverse effects |

Inferred Mechanism of Action: The Cyclooxygenase Pathway

As an analogue of Phenylbutazone, this compound is presumed to exert its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. Phenylbutazone is a non-selective inhibitor of both COX-1 and COX-2. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

By blocking the action of COX enzymes, this compound would reduce the synthesis of prostaglandins, thereby mitigating the inflammatory response. The non-selective nature of Phenylbutazone's COX inhibition is also responsible for its significant side effects, particularly gastrointestinal ulceration, as COX-1 plays a protective role in the gastric mucosa. It is plausible that this compound shares this non-selective profile.

References

Information regarding the pharmacokinetics and bioavailability of "Antradion" is not available in the public domain.

Extensive searches for a pharmaceutical agent named "Antradion" have yielded no specific results related to its pharmacokinetic properties, bioavailability, or any associated clinical or preclinical studies. The term "this compound" does not correspond to a recognized drug in widely used pharmaceutical databases or scientific literature.

This lack of information could be due to several reasons:

-

Proprietary or Early-Stage Compound: "this compound" may be an internal, proprietary name for a compound in the early stages of drug development that has not yet been publicly disclosed.

-

Alternative Naming: The compound may be known by a different chemical or brand name in the scientific community.

-

Discontinued Development: The development of the compound may have been discontinued before reaching a stage where its properties would be published.

-

Typographical Error: The provided name may be a misspelling of another pharmaceutical agent.

While searches were conducted for the related chemical structure "antradienone," the results pertained to a class of compounds (anthraquinones) found in plants like rhubarb and did not provide specific data for a singular agent named "this compound."[1]

Without publicly available data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows for "this compound."

For researchers, scientists, and drug development professionals seeking this information, it would be necessary to consult internal documentation if this is a proprietary compound or to verify the correct name and spelling of the agent of interest.

References

Antradion solubility and stability studies

Following a comprehensive search of scientific literature and chemical databases, no information was found on a substance referred to as "Antradion."

Searches for "this compound solubility," "this compound stability studies," "this compound drug substance," "this compound chemical properties," and "this compound scientific literature" did not yield any relevant results. This suggests that "this compound" may be:

-

A hypothetical or fictional compound.

-

A highly novel or proprietary substance not yet disclosed in public-domain scientific literature.

-

An internal codename for a compound that is not publicly associated with this identifier.

Due to the complete absence of data regarding the solubility, stability, chemical properties, or biological activity of "this compound," it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations.

Should further identifying information, such as a chemical structure, CAS number, or alternative nomenclature for "this compound" become available, a renewed search for the requested information could be conducted.

Spectroscopic Data for Antradion: A Technical Guide

Preliminary Note: The chemical name "Antradion" does not correspond to a recognized compound in standard chemical databases. Consequently, specific spectroscopic data (NMR, MS, IR) and detailed experimental protocols for a substance with this name are not publicly available. It is possible that "this compound" is a trivial name, a brand name, a newly synthesized compound not yet documented in public databases, or a misspelling of a different chemical entity.

This guide will proceed by outlining the general principles and methodologies for obtaining and interpreting Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for a chemical compound, using a hypothetical structure related to compounds with similar-sounding names found during the search, such as those based on an anthraquinone framework. Researchers and drug development professionals can apply these principles to their specific compound of interest once its precise chemical identity is confirmed.

Hypothetical Compound and General Spectroscopic Expectations

For the purpose of illustrating the required data presentation and experimental protocols, we will consider a hypothetical substituted anthraquinone derivative. Anthraquinones are a class of aromatic organic compounds based on the anthracene skeleton with two ketone groups.

Hypothetical Structure: A simple, illustrative anthraquinone derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For an organic molecule like a substituted anthraquinone, ¹H (proton) and ¹³C (carbon-13) NMR are fundamental.

Expected NMR Data

The following table outlines the kind of data that would be generated from ¹H and ¹³C NMR analyses of a hypothetical substituted anthraquinone.

Table 1: Hypothetical NMR Data for a Substituted Anthraquinone

| ¹H NMR Data | ¹³C NMR Data | |||

| Chemical Shift (δ) ppm | Multiplicity | Integration | Chemical Shift (δ) ppm | Description |

| 7.50 - 8.50 | m | 6H | 180 - 190 | Carbonyl (C=O) carbons |

| 3.90 | s | 3H | 160 - 165 | Aromatic C-O |

| 2.40 | s | 3H | 110 - 140 | Aromatic C-H and C-C |

| 55 | Methoxy (-OCH₃) carbon | |||

| 21 | Methyl (-CH₃) carbon |

Note: This is generalized data. Actual values would depend on the specific substitution pattern.

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of the compound.

Materials and Instruments:

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher)

-

NMR tubes (5 mm)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

The compound of interest (approx. 5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

-

Sample Preparation: Dissolve the accurately weighed compound in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal standard (0 ppm).

-

Transfer to NMR Tube: Transfer the solution to an NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Perform peak picking for both ¹H and ¹³C spectra.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Expected Mass Spectrometry Data

Table 2: Hypothetical Mass Spectrometry Data

| Technique | Ionization Mode | m/z (Mass-to-Charge Ratio) | Interpretation |

| Electrospray Ionization (ESI) | Positive | [M+H]⁺ | Molecular ion (protonated) |

| Positive | [M+Na]⁺ | Sodium adduct of the molecular ion | |

| Electron Impact (EI) | - | [M]⁺ | Molecular ion |

| - | Fragment ions | Structural fragments of the molecule |

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials and Instruments:

-

Mass Spectrometer (e.g., LC-MS with ESI source, GC-MS with EI source)

-

Appropriate solvent for sample introduction (e.g., methanol, acetonitrile)

-

The compound of interest

Procedure (for ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the ESI source parameters (e.g., spray voltage, capillary temperature, gas flow rates).

-

Set the mass analyzer parameters (e.g., mass range, scan speed).

-

-

Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Data Acquisition: Acquire the mass spectrum over the desired mass range.

-

Data Analysis: Identify the molecular ion peak and any significant adducts or fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups.

Expected IR Data

Table 3: Hypothetical Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 2960 | Medium | Aliphatic C-H stretch |

| 1670 - 1690 | Strong | C=O stretch (quinone) |

| 1580 - 1600 | Medium-Strong | C=C stretch (aromatic) |

| 1200 - 1300 | Strong | C-O stretch |

Experimental Protocol for IR Spectroscopy

Objective: To identify the functional groups present in the compound.

Materials and Instruments:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Sample holder (e.g., KBr pellet press, ATR accessory)

-

Potassium bromide (KBr) for solid samples (if using pellets)

-

The compound of interest

Procedure (using Attenuated Total Reflectance - ATR):

-

Instrument Setup:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.

-

Data Analysis:

-

Identify the major absorption bands.

-

Correlate the wavenumbers of these bands to specific functional groups using correlation tables.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown compound.

Caption: Logical workflow for compound characterization using spectroscopic methods.

Potential therapeutic applications of Antradion

An in-depth search for "Antradion" and its likely misspelling "Antradienone" has yielded insufficient scientific literature to create a comprehensive technical guide on its therapeutic applications. There is a notable absence of published preclinical or clinical studies, quantitative data, detailed experimental protocols, or established signaling pathways associated with a compound of this name.

This lack of available data prevents the creation of the requested in-depth technical guide, including data tables and visualizations. It is possible that "this compound" is a very new or proprietary compound not yet described in publicly accessible scientific literature, or the name may be a significant misspelling of another therapeutic agent.

For a detailed guide on a therapeutic compound, substantial peer-reviewed research is necessary. This would typically include studies detailing its mechanism of action, efficacy in various models, and safety profiles. Without such foundational information, a technical whitepaper with the required core components cannot be accurately or responsibly generated.

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Anthraquinone Derivatives

A Case Study on the Synthesis of 1,3-dihydroxy-9,10-anthraquinone-2-carboxylic acid (DHAQC)

Disclaimer: The term "Antradion" does not correspond to a recognized chemical entity in the scientific literature. The following protocol details the synthesis of a representative anthraquinone derivative, 1,3-dihydroxy-9,10-anthraquinone-2-carboxylic acid (DHAQC), which possesses biological activities relevant to drug discovery and development. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Anthraquinones are a class of aromatic organic compounds based on the anthracene skeleton with two ketone groups at positions 9 and 10. This core structure is found in a variety of natural products and synthetic compounds that exhibit a broad range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3][4] Their mechanism of action is often attributed to their ability to intercalate with DNA, generate reactive oxygen species (ROS), and inhibit key signaling pathways involved in cell proliferation and survival.[1] Consequently, the development of novel anthraquinone derivatives remains an active area of research in medicinal chemistry.

This document provides a detailed protocol for the laboratory synthesis of 1,3-dihydroxy-9,10-anthraquinone-2-carboxylic acid (DHAQC), a synthetic anthraquinone derivative that has demonstrated cytotoxic effects in cancer cell lines.

Application Notes

The synthesis of anthraquinone derivatives can be achieved through several methods, with the Friedel-Crafts reaction being a common and versatile approach. This reaction typically involves the acylation of an aromatic substrate with a phthalic anhydride derivative in the presence of a Lewis acid catalyst, followed by cyclization.

Key Considerations for Synthesis:

-

Catalyst Choice: Aluminum chloride (AlCl₃) is a traditional and effective Lewis acid for Friedel-Crafts reactions. However, greener alternatives such as alum (KAl(SO₄)₂·12H₂O) or solid acid catalysts can also be employed, potentially simplifying the workup procedure.

-

Solvent System: The choice of solvent can influence the reaction rate and yield. While some protocols utilize organic solvents, others have been developed under solvent-free conditions or in aqueous media to enhance the sustainability of the synthesis.

-

Reaction Conditions: Temperature and reaction time are critical parameters that need to be optimized for each specific set of reactants to maximize the yield and minimize the formation of byproducts.

-

Purification: Column chromatography is a standard method for purifying the final product. The choice of the stationary and mobile phases should be determined based on the polarity of the target compound.

Experimental Protocol: Synthesis of 1,3-dihydroxy-9,10-anthraquinone-2-carboxylic acid (DHAQC)

This protocol is based on the synthesis of DHAQC via a Friedel-Crafts condensation reaction, followed by oxidation.

Materials:

-

2-hydroxymethyl-1,3-dimethoxy-9,10-anthraquinone (starting material)

-

Jones reagent (Chromium trioxide in sulfuric acid)

-

Acetone

-

Ethyl acetate

-

Sodium bisulfite (5% aqueous solution)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, rotary evaporator, chromatography column)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the starting material, 2-hydroxymethyl-1,3-dimethoxy-9,10-anthraquinone, in a minimal amount of acetone.

-

Oxidation: Cool the solution in an ice bath and slowly add Jones reagent dropwise with continuous stirring. The reaction is exothermic and the temperature should be maintained below 20°C.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench the excess Jones reagent by the careful addition of isopropanol until the orange-brown color disappears.

-

Workup:

-

Add water to the reaction mixture and extract the product with ethyl acetate.

-

Wash the organic layer with a 5% aqueous solution of sodium bisulfite, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure to yield DHAQC as a yellow-green amorphous powder. The final product should be characterized by spectroscopic methods such as IR, NMR, and mass spectrometry.

Data Presentation

The following tables summarize the quantitative data reported for the synthesis and biological activity of DHAQC.

Table 1: Synthesis Yield of DHAQC

| Compound | Synthesis Method | Reported Yield | Reference |

| 1,3-dihydroxy-9,10-anthraquinone-2-carboxylic acid (DHAQC) | Friedel-Crafts condensation/Oxidation | 32% |

Table 2: In Vitro Cytotoxicity of DHAQC

| Cell Line | Compound | IC₅₀ (µg/mL) after 48h | Selective Index (IC₅₀ MCF-10A / IC₅₀ Cancer Cell) | Reference |

| MCF-7 (Breast Cancer) | DHAQC | ~4.0 | 2.3 | |

| MCF-7 (Breast Cancer) | Damnacanthal | ~3.0 | 1.7 | |

| MCF-10A (Normal) | DHAQC | Not specified | - |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of DHAQC.

Signaling Pathway

Caption: Anthraquinone derivatives inhibit the HGF-induced c-Met signaling pathway.

References

- 1. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway [mdpi.com]

- 2. A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of the Biological Activity of Anthraquinons and Flavanoids of the Plant Rumex Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Dissolving Antradion for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antradion is a novel synthetic compound with potential applications in modulating cellular signaling pathways. As with many small molecule compounds developed for research and drug discovery, this compound exhibits low aqueous solubility, presenting a challenge for its use in in vitro cell culture experiments. This document provides a comprehensive guide to dissolving and preparing this compound for consistent and reproducible results in cell-based assays. The following protocols are based on established best practices for handling hydrophobic compounds in a research setting.

Solubility and Stock Solution Preparation

The solubility of a compound is a critical factor in designing cell culture experiments. For many organic compounds that are sparingly soluble in water, a common strategy is to first dissolve the compound in a non-polar organic solvent to create a concentrated stock solution. This stock solution can then be diluted to the final working concentration in the aqueous cell culture medium.

Table 1: Properties of Common Solvents for Cell Culture

| Solvent | Molecular Formula | Molar Mass ( g/mol ) | Key Characteristics for Cell Culture |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | - Aprotic, highly polar solvent. - Miscible with water and many organic solvents. - Can readily dissolve many hydrophobic compounds. - Can be toxic to cells at concentrations >1%, with effects varying by cell type.[1][2] |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | - Polar protic solvent. - Miscible with water. - Can dissolve a range of compounds. - Can be cytotoxic and may induce specific cellular responses. |

Based on general practice for similar compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[3]

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous or sterile Dimethyl Sulfoxide (DMSO)[3]

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipette

Procedure:

-

Determine the required mass of this compound:

-

Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 450 g/mol :

-

Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 450 g/mol = 0.0045 g = 4.5 mg

-

-

-

Weigh the this compound powder:

-

Carefully weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.

-

-

Add DMSO:

-

Add the desired volume of sterile DMSO to the tube containing the this compound powder.

-

-

Dissolve the compound:

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure that all of the this compound has dissolved and no solid particles are visible. If necessary, gentle warming in a 37°C water bath can aid dissolution.

-

-

Storage of the Stock Solution:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]

-

Store the aliquots at -20°C or -80°C in tightly sealed, light-protected tubes.

-

Experimental Workflow for this compound Preparation

The following diagram illustrates the workflow for preparing this compound for use in cell culture experiments.

Figure 1: Workflow for this compound solution preparation.

Dilution of this compound Stock Solution into Cell Culture Medium

It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells being studied. Generally, the final DMSO concentration should be kept below 0.5%, although the tolerance can vary between cell lines.

Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed complete cell culture medium

-

Sterile tubes

-

Calibrated pipettes

Procedure:

-

Thaw the stock solution:

-

Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw at room temperature.

-

-

Calculate the required volume of stock solution:

-

Determine the volume of the stock solution needed to achieve the desired final concentration in your experiment. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:

-

(10 mM) * V1 = (10 µM) * (1 mL)

-

V1 = (10 µM / 10,000 µM) * 1 mL = 0.001 mL = 1 µL

-

-

-

Prepare the working solution:

-

Pipette the calculated volume of the this compound stock solution into the appropriate volume of pre-warmed cell culture medium. To ensure proper mixing and avoid precipitation, add the stock solution to the medium while gently vortexing or pipetting up and down.

-

-

Final DMSO concentration check:

-

Verify that the final concentration of DMSO in the working solution is at a non-toxic level for your specific cell line. In the example above, the final DMSO concentration would be 0.1%.

-

-

Use immediately:

-

It is recommended to use the freshly prepared working solution immediately to avoid potential degradation or precipitation of the compound in the aqueous medium.

-

Representative Signaling Pathway: MAPK/ERK Pathway

While the specific cellular targets of this compound are under investigation, a common pathway studied in drug development is the Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway. This pathway is crucial in regulating cell proliferation, differentiation, and survival.

Figure 2: Simplified MAPK/ERK signaling pathway.

Conclusion

The protocols outlined in this document provide a standardized approach to dissolving and preparing this compound for cell culture experiments. Adherence to these guidelines will help ensure the consistency and reliability of experimental results. It is always recommended to perform preliminary dose-response and solvent toxicity studies for each new compound and cell line to determine the optimal experimental conditions.

References

Application Notes and Protocols for In Vivo Animal Studies with Antradion (Valrubicin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide comprehensive guidance for the use of Antradion (Valrubicin, also known as AD 32 or N-trifluoroacetyladriamycin-14-valerate) in preclinical in vivo animal studies. Valrubicin is a semisynthetic analog of doxorubicin, belonging to the anthracycline class of chemotherapy agents.[1][2] It is primarily used for the intravesical treatment of Bacillus Calmette-Guérin (BCG)-refractory carcinoma in situ (CIS) of the bladder.[3][4][5] However, preclinical studies have also explored its efficacy in other cancer models. This document summarizes key data on its mechanism of action, recommended dosage ranges in various animal models, and detailed experimental protocols.

Mechanism of Action

Valrubicin exerts its cytotoxic effects through multiple mechanisms, primarily by interfering with DNA replication and function in cancer cells.

-

Topoisomerase II Inhibition : Valrubicin's metabolites interfere with the action of DNA topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA strand breaks and ultimately triggers apoptosis.

-

DNA Intercalation : While it does not bind as strongly to DNA as doxorubicin, Valrubicin can intercalate into the DNA double helix, disrupting its structure and interfering with replication and transcription processes.

-

Cell Cycle Arrest : By causing extensive chromosomal damage, Valrubicin arrests the cell cycle in the G2 phase.

The following diagram illustrates the proposed signaling pathway for Valrubicin's mechanism of action.

Caption: Proposed mechanism of action of this compound (Valrubicin).

Data Presentation

Table 1: Summary of In Vivo Efficacy Studies of this compound (Valrubicin)

| Animal Model | Cancer Type | Administration Route | Dosage | Key Findings |

| C57BL X DBA/2 F1 male mice | P388 and L1210 Leukemia | Intraperitoneal (i.p.) | Optimal dosages (not specified) | Increased median life-span by +429% in P388 leukemia with 3/5 60-day survivors. |

| Lewis lung carcinoma-bearing mice | Lewis Lung Carcinoma | Intravenous (i.v.) | 80 mg/kg | Pharmacokinetic evidence suggests rapid conversion to its active metabolite, AD 41. |

| Immunodeficient NSG mice (PDX models) | B-cell acute lymphoblastic leukemia (B-ALL), T-cell acute lymphoblastic leukemia (T-ALL), or acute myeloid leukemia (AML) | Intravenous (i.v.) | Not specified | Valrubicin-loaded immunoliposomes induced leukemia cell death and extended survival. |

Table 2: Summary of Toxicology and Pharmacokinetic Studies of this compound (Valrubicin)

| Animal Model | Study Type | Administration Route | Dosage | Key Findings |

| Male Sprague-Dawley rats | Pharmacokinetics | Intravenous (i.v.) | 20 mg/kg | 80% of the dose was excreted into the bile within 24 hours. |

| Male Sprague-Dawley rats | Toxicology | Intravenous (i.v.) | 4 mg/kg (of Adriamycin for comparison) | 20% of the Adriamycin dose was excreted in bile at 24 hours. |

| Mice | Pharmacokinetics | Intravenous (i.v.) | Not specified | Serum fluorescence disappeared in a biphasic pattern. |

Experimental Protocols

The following are representative protocols for in vivo studies with this compound (Valrubicin). Researchers should adapt these protocols to their specific experimental needs and ensure compliance with their institution's animal care and use guidelines.

Protocol 1: Efficacy Study in a Mouse Leukemia Model

This protocol is based on studies demonstrating the antitumor activity of Valrubicin in P388 and L1210 leukemia models.

1. Animal Model:

-

Species: Mouse

-

Strain: C57BL X DBA/2 F1

-

Sex: Male

-

Age: 6-8 weeks

-

Health Status: Healthy, free of pathogens.

2. Tumor Cell Implantation:

-

Inject P388 or L1210 leukemia cells intraperitoneally (i.p.) at a concentration of 1x10^6 cells per mouse in sterile phosphate-buffered saline (PBS).

3. Drug Preparation:

-

This compound (Valrubicin) is supplied as a solution. For intraperitoneal administration, it may need to be diluted in a suitable vehicle such as sterile saline. The final concentration should be calculated to deliver the desired dose in a volume of 100-200 µL per mouse.

4. Drug Administration:

-

Route: Intraperitoneal (i.p.)

-

Dosage: Based on the literature, "optimal dosages" were used. It is recommended to perform a dose-ranging study to determine the optimal dose for your specific model. A starting point could be a range of 10-50 mg/kg.

-

Schedule: Administer the drug once daily for 4 consecutive days, starting 24 hours after tumor cell implantation.

5. Monitoring and Endpoints:

-

Monitor the mice daily for signs of toxicity, including weight loss, lethargy, and ruffled fur.

-

Record survival data daily.

-

The primary endpoint is the increase in median lifespan compared to a vehicle-treated control group.

Protocol 2: Pharmacokinetic Study in a Rat Model

This protocol is based on a study investigating the hepatobiliary metabolism and excretion of Valrubicin in rats.

1. Animal Model:

-

Species: Rat

-

Strain: Sprague-Dawley

-

Sex: Male

-

Age: 8-10 weeks

-

Health Status: Healthy, free of pathogens.

2. Surgical Preparation (for bile collection):

-

Anesthetize the rats.

-

Perform a midline laparotomy to expose the common bile duct.

-

Cannulate the bile duct with polyethylene tubing to allow for continuous bile collection.

3. Drug Preparation:

-

Prepare a solution of this compound (Valrubicin) for intravenous injection. The clinical formulation is 40 mg/mL in 50% polyoxyl castor oil/50% dehydrated alcohol. This may need to be diluted for accurate dosing.

4. Drug Administration:

-

Route: Intravenous (i.v.) via the tail vein.

-

Dosage: 20 mg/kg.

-

Administration: Administer as a single bolus injection.

5. Sample Collection:

-

Collect bile samples at predetermined time intervals (e.g., 0-2, 2-4, 4-8, 8-24 hours) post-injection.

-

Collect blood samples from a separate cohort of animals at the same time points via cardiac puncture or another appropriate method.

6. Sample Analysis:

-

Analyze bile and plasma/serum samples for Valrubicin and its metabolites using high-performance liquid chromatography (HPLC) or another validated analytical method.

7. Data Analysis:

-

Determine pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life.

Experimental Workflow Diagram

The following diagram outlines a general workflow for an in vivo efficacy study.

Caption: General experimental workflow for in vivo efficacy studies.

References

- 1. N-trifluoroacetyladriamycin-14-valerate, an analog with greater experimental antitumor activity and less toxicity than adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Valrubicin in refractory non-muscle invasive bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Novel intravesical therapeutics in the treatment of non-muscle invasive bladder cancer: Horizon scanning [frontiersin.org]

- 5. Valstar (Valrubicin) for bladder cancer | MyBladderCancerTeam [mybladdercancerteam.com]

Application Note: Utilizing Antrodin C in High-throughput Screening Assays for Apoptosis Induction

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application notes for the use of Antrodin C as a reference compound in high-throughput screening (HTS) assays designed to identify novel apoptosis-inducing agents.

Introduction

Antrodin C is a maleimide derivative isolated from the mycelium of Antrodia cinnamomea, a fungus native to Taiwan.[1][2] It has garnered significant interest as a potential chemotherapeutic agent due to its demonstrated ability to induce apoptosis in cancer cells, particularly in colorectal cancer (CRC).[1][2] The primary mechanism of action involves the induction of reactive oxygen species (ROS), which in turn modulates the AKT/ERK/p38 signaling pathway, leading to programmed cell death.[1]

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify "hit" compounds with desired biological activity. Given its well-characterized pro-apoptotic activity, Antrodin C serves as an excellent positive control for HTS campaigns aimed at discovering novel compounds that trigger apoptosis through similar or convergent pathways. This application note outlines a framework for employing Antrodin C in a cell-based HTS assay for apoptosis.

Mechanism of Action of Antrodin C

Antrodin C exerts its cytotoxic effects on cancer cells primarily through the induction of apoptosis via the intrinsic pathway. The key steps in its signaling cascade are as follows:

-

Induction of Reactive Oxygen Species (ROS): Treatment of cancer cells with Antrodin C leads to an increase in intracellular ROS.

-

Modulation of Kinase Signaling: The elevated ROS levels activate the AKT, ERK, and p38 mitogen-activated protein kinase (MAPK) pathways.

-

Activation of Extrinsic Apoptosis Pathway: This signaling cascade leads to the upregulation of TNFα and the pro-apoptotic protein Bax, while suppressing the anti-apoptotic protein Bcl-2.

-

Caspase Activation: The shift in the Bax/Bcl-2 ratio triggers the activation of initiator caspase-9 and executioner caspase-3.

-

Apoptosis Execution: Activated caspase-3 proceeds to cleave cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Data Presentation: Bioactivity of Antrodin C

The following table summarizes the cytotoxic and pro-apoptotic activity of Antrodin C in human colorectal cancer cell lines. This data is crucial for determining the appropriate concentrations of Antrodin C to be used as a positive control in HTS assays.

| Cell Line | Assay Type | Parameter | Value | Reference |

| HCT-116 | Cell Viability (MTT) | IC50 | ~50 µM | |

| DLD-1 | Cell Viability (MTT) | IC50 | ~50 µM | |

| HCT-116 | Apoptosis (Annexin V/PI) | % Apoptotic Cells (at 50 µM) | Significant Increase | |

| HCT-116 | Protein Expression (Western Blot) | Bax | Upregulated | |

| HCT-116 | Protein Expression (Western Blot) | Bcl-2 | Downregulated | |

| HCT-116 | Protein Expression (Western Blot) | Cleaved Caspase-3 | Upregulated | |

| HCT-116 | Protein Expression (Western Blot) | Cleaved Caspase-9 | Upregulated |

High-Throughput Screening Application

A cell-based HTS assay measuring caspase-3/7 activity is a robust and scalable method for identifying compounds that induce apoptosis. In this context, Antrodin C can be used as a positive control to validate assay performance and normalize the data.

Experimental Protocols

Cell Culture

-

Cell Line: Human colorectal carcinoma HCT-116.

-

Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells every 2-3 days to maintain logarithmic growth.

HTS Protocol for Caspase-3/7 Activity Assay

This protocol is designed for a 384-well plate format.

Materials:

-

HCT-116 cells

-

Culture medium (as described above)

-

384-well white, clear-bottom assay plates

-

Compound library (dissolved in DMSO)

-

Antrodin C (positive control, dissolved in DMSO)

-

DMSO (negative/vehicle control)

-

Caspase-Glo® 3/7 Assay System (or equivalent)

-

Plate reader capable of measuring luminescence

Procedure:

-

Cell Seeding:

-

Harvest HCT-116 cells using trypsin and resuspend in fresh culture medium to a density of 2 x 10^5 cells/mL.

-

Dispense 25 µL of the cell suspension into each well of the 384-well plate (5,000 cells/well).

-

Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Addition:

-

Prepare compound plates by diluting the library compounds to the desired screening concentration (e.g., 10 µM final concentration).

-

Prepare control wells:

-

Negative Control: DMSO (vehicle).

-

Positive Control: Antrodin C (e.g., 50 µM final concentration).

-

-

Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the compound solutions and controls to the cell plates.

-

-

Incubation:

-

Incubate the plates for a predetermined time (e.g., 24 hours) at 37°C, 5% CO2.

-

-

Assay Reagent Addition:

-

Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 25 µL of the reagent to each well of the assay plate.

-

Mix briefly on an orbital shaker (300-500 rpm for 30 seconds).

-

-

Signal Detection:

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence using a plate reader.